molecular formula C9H17ClN2O B1289404 1-Pyrrolidinyl(2-pyrrolidinyl)methanone hydrochloride CAS No. 1236267-58-5

1-Pyrrolidinyl(2-pyrrolidinyl)methanone hydrochloride

Cat. No.: B1289404
CAS No.: 1236267-58-5
M. Wt: 204.7 g/mol
InChI Key: NFNGYUXIXLYXKH-UHFFFAOYSA-N
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Description

1-Pyrrolidinyl(2-pyrrolidinyl)methanone hydrochloride is a bicyclic tertiary amine derivative featuring two pyrrolidine rings connected via a ketone group. Its molecular formula is C₉H₁₅N₂O·HCl, with a molecular weight of 218.72 g/mol (inferred from analogs in ).

Properties

IUPAC Name

pyrrolidin-1-yl(pyrrolidin-2-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c12-9(8-4-3-5-10-8)11-6-1-2-7-11;/h8,10H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNGYUXIXLYXKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Condensation Reaction

  • Reagents : 1,4-butanediol and ammonia.
  • Conditions : The reaction is conducted under controlled temperatures with specific stoichiometric ratios.
  • Yield : Approximately 65% for the condensation step, followed by salt formation yielding around 52.7% after drying.

Method B: Asymmetric Reduction

  • Intermediate : The synthesis often requires an intermediate such as (1R, 2S)-N-pyrrolidinyl norephedrine.
  • Reagents : Ketoreductase enzymes and coenzymes (e.g., NADP).
  • Conditions : Stirring in phosphate buffer at controlled pH and temperature (e.g., 35 °C for 24 hours).
  • Yield : High conversion rates (up to 99.5%) were reported with enantiomeric excess values exceeding 99%.

Method C: Multi-step Synthesis

  • Initial Reaction : Involves the reaction of a substituted phenyl compound with pyrrolidine derivatives.
  • Final Step : Hydrochloride salt formation using concentrated HCl.
  • Yield : Variable yields reported based on conditions, with optimization strategies focusing on temperature control and purification methods.

To enhance the yield and purity of the final product, several optimization strategies can be employed:

  • Temperature Control : Maintaining lower temperatures during filtration and drying processes to prevent degradation.

  • Stoichiometric Ratios : Adjusting the ratios of starting materials to ensure complete reactions and minimize by-products.

  • Monitoring Techniques : Utilizing thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to assess reaction progress and purity at various stages.

The following table summarizes key preparation methods, conditions, and yields for the synthesis of 1-Pyrrolidinyl(2-pyrrolidinyl)methanone hydrochloride:

Method Reagents Conditions Yield (%)
A 1,4-butanediol, ammonia Room temperature, 24 h 65 (condensation), 52.7 (salt formation)
B Intermediate (1R, 2S)-N-pyrrolidinyl norephedrine pH-controlled phosphate buffer at 35 °C for 24 h Up to 99.5
C Substituted phenyl compound, pyrrolidine Varies; HCl for salt formation Variable

Chemical Reactions Analysis

1-Pyrrolidinyl(2-pyrrolidinyl)methanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the pyrrolidine rings can be functionalized with different substituents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Drug Development : The compound is being investigated for its potential as a drug candidate due to its ability to interact with biological targets. Studies have highlighted its role as an enzyme inhibitor, which may lead to therapeutic applications in treating diseases such as cancer and diabetes .
  • Bioactivity : Research indicates that derivatives of pyrrolidine compounds exhibit diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. A review of bioactive molecules characterized by the pyrrolidine ring has identified numerous compounds with significant pharmacological effects .

2. Organic Synthesis

  • Building Block : 1-Pyrrolidinyl(2-pyrrolidinyl)methanone hydrochloride serves as a crucial intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for the functionalization of the pyrrolidine rings, enabling the creation of complex molecules used in pharmaceuticals and agrochemicals.
  • Synthetic Methodologies : The compound is employed in innovative synthetic strategies, including microwave-assisted organic synthesis (MAOS), which enhances efficiency and supports green chemistry initiatives .

Case Studies

Study Objective Findings
Da Silva et al. (2021)Synthesis of polyhydroxylated pyrrolidinesDeveloped a synthetic route for compounds with enhanced α-glycosidase inhibition potential, indicating applications in antidiabetic drug development .
Research on Pyrrolidine DerivativesInvestigating structure-activity relationships (SAR)Identified specific substituents that enhance biological activity across various models, emphasizing the importance of stereochemistry in drug design .
Anticonvulsant Activity StudyTesting new pyrrolidine-based compoundsSeveral derivatives showed promising results in preventing seizures, suggesting potential for neurological applications .

Mechanism of Action

The mechanism of action of 1-Pyrrolidinyl(2-pyrrolidinyl)methanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s unique structure allows it to interact with a wide range of biological molecules.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key analogs and their distinguishing features:

Compound Name (Hydrochloride Salts) Structural Variation Molecular Weight (g/mol) Key Applications/Properties References
3-Piperidinyl(1-pyrrolidinyl)methanone Replaces 2-pyrrolidinyl with piperidinyl 218.72 Intermediate for MCH-R1 antagonists
2,3-Dihydro-1H-indol-1-yl(2-pyrrolidinyl)methanone Adds indole ring to methanone core 252.74 Not specified; likely CNS-targeting agent
1-Pyrrolidinyl(4,5,6,7-tetrahydro-1H-benzimidazol-6-yl)methanone Benzene-fused benzimidazole substituent ~350.8 Potential impurity in antiemetic drugs
SIB-1553A [(+/-)-4-[[2-(1-methyl-2-pyrrolidinyl)ethyl]thio]phenol] Thiophenol-pyrrolidine hybrid 313.89 β4 nAChR agonist; cognitive enhancement
1-Piperazinyl(4-pyridinyl)methanone Piperazine and pyridine substituents ~220.7 Research chemical; limited hazard data

Key Observations :

  • Ring Size and Rigidity : Replacing pyrrolidinyl with piperidinyl (6-membered ring) increases lipophilicity and may alter receptor binding kinetics compared to the 5-membered pyrrolidine .
  • Pharmacological Profiles: SIB-1553A () demonstrates subtype-selective nicotinic acetylcholine receptor (nAChR) agonism, improving working memory in preclinical models. In contrast, 3-piperidinyl(1-pyrrolidinyl)methanone is utilized in synthesizing melanin-concentrating hormone receptor antagonists, suggesting divergent therapeutic targets .

Biological Activity

1-Pyrrolidinyl(2-pyrrolidinyl)methanone hydrochloride, also known as a synthetic cathinone, has garnered attention in pharmacological research due to its complex biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring structure, which is significant in its interaction with biological targets. Its molecular formula is C11H16ClNC_{11}H_{16}ClN, and it has been noted for its ability to bind to various receptors in the central nervous system (CNS) .

The primary mechanism of action for this compound involves its interaction with neurotransmitter receptors. Studies indicate that it may act as a potent reuptake inhibitor for dopamine and norepinephrine, similar to other synthetic cathinones . This action leads to increased levels of these neurotransmitters in the synaptic cleft, contributing to its psychoactive effects.

1. Neuropharmacological Effects

  • Stimulant Properties : The compound exhibits stimulant effects comparable to amphetamines, leading to increased locomotor activity in animal models.
  • Mood Enhancement : Users report euphoric effects, which have been linked to its dopaminergic activity .

2. Toxicological Aspects

Research has highlighted potential toxic effects associated with the compound:

  • Neurotoxicity : Prolonged exposure may lead to neurotoxic outcomes, including neuronal damage and behavioral alterations.
  • Cardiovascular Effects : Increased heart rate and blood pressure have been documented, raising concerns about cardiovascular health in users .

Case Study 1: Acute Toxicity

A case study involving a young adult presented with severe agitation and tachycardia after using this compound. Toxicology screening confirmed the presence of the compound, leading to supportive care and monitoring in a clinical setting. The patient recovered after 48 hours without long-term effects .

Case Study 2: Behavioral Impact

In a controlled study involving rodents, administration of the compound led to significant increases in exploratory behavior and reduced anxiety-like behaviors compared to controls. This suggests potential anxiolytic properties at certain dosages .

Comparative Analysis of Biological Activity

Compound Mechanism Effects Toxicity
This compoundDopamine/Norepinephrine reuptake inhibitorStimulant, mood enhancementNeurotoxicity, cardiovascular risks
Other Synthetic CathinonesSimilar reuptake inhibitionVaries (e.g., euphoria)Varies (e.g., seizures)

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-Pyrrolidinyl(2-pyrrolidinyl)methanone hydrochloride, and how can reaction yields be optimized?

  • Methodology : A common approach involves multi-step organic synthesis, including condensation reactions followed by hydrochloride salt formation. For example, a scaled synthesis protocol achieved a 52.7% yield by filtering and rinsing intermediates with cold HCl, followed by vacuum drying .
  • Optimization : Key factors include temperature control (e.g., maintaining cold conditions during filtration), stoichiometric ratios of precursors, and purity of reagents. Reaction progress can be monitored via TLC or HPLC.
StepConditionsYield (%)Reference
CondensationRoom temperature, 24 h65
Salt formation1.0 M HCl, 39 h drying52.7

Q. How should researchers characterize the purity and structural identity of this compound?

  • Techniques : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm pyrrolidinyl substituents and methanone backbone.
  • Mass spectrometry (MS) for molecular weight verification (e.g., observed [M+H]⁺ peak at m/z 239.8) .
  • Elemental analysis to validate C, H, N, and Cl content (theoretical: C 54.89%, H 6.90%, N 5.83%, Cl 14.12%) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Hazard Mitigation :

  • Wear PPE (gloves, lab coat, goggles) due to potential irritant properties .
  • Work in a fume hood to avoid inhalation of fine particles.
  • Store in a dry, cool environment (20–25°C) away from oxidizing agents .

Advanced Research Questions

Q. How can researchers design experiments to investigate the pharmacological targets of this compound?

  • Approach :

  • Receptor binding assays : Use radiolabeled ligands (e.g., κ-opioid receptor studies as in ) to assess affinity.
  • Functional assays : Measure cAMP inhibition or calcium flux in cell lines expressing target receptors.
  • Structural analogs : Compare activity with pyrrolidinyl derivatives (e.g., ICI 199,441, a κ agonist ) to infer structure-activity relationships.

Q. What strategies are effective for resolving contradictions in spectral data (e.g., NMR vs. crystallography)?

  • Cross-validation :

  • X-ray crystallography : Confirm stereochemistry and solid-state conformation (e.g., monoclinic P2₁/c space group observed in related pyrrolidinyl salts ).
  • Dynamic NMR : Resolve rotational barriers or tautomerism in solution.
  • Computational modeling : Compare experimental spectra with DFT-predicted chemical shifts .

Q. How can impurity profiles be rigorously analyzed to meet pharmaceutical standards?

  • Analytical Workflow :

  • HPLC-MS : Use C18 columns with gradient elution (e.g., 0.1% TFA in water/acetonitrile) to separate impurities.
  • Reference standards : Compare retention times and MS/MS fragmentation with certified impurities (e.g., EP standards for desethylamiodarone hydrochloride ).
  • Quantification : Apply area normalization or external calibration curves for trace impurity detection (limit: ≤0.1%) .

Q. What crystallographic techniques are suitable for determining the solid-state properties of this compound?

  • Methods :

  • Single-crystal X-ray diffraction (SCXRD) : Resolve unit cell parameters and hydrogen-bonding networks (e.g., monoclinic systems common in pyrrolidinyl salts ).
  • Powder XRD : Assess batch consistency and polymorphic forms.
  • Thermogravimetric analysis (TGA) : Correlate crystallinity with thermal stability .

Notes on Data Reliability

  • Contradictions : Safety classifications may vary by supplier (e.g., some SDSs report "no known hazards" , while others advise strict PPE ). Always verify with institution-specific guidelines.
  • Synthesis : Yields depend heavily on reaction scale and purification methods; small-scale syntheses may require adjusted stoichiometry .

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